6,13-Dihydropentacene;pentacene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

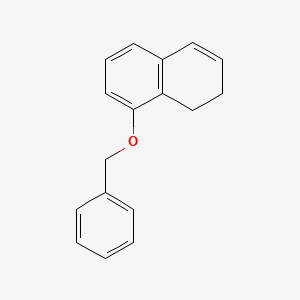

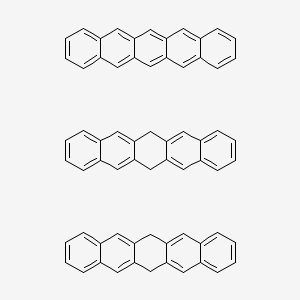

6,13-Dihydropentacene and pentacene are organic compounds belonging to the acene family, characterized by their linear arrangement of benzene rings. Pentacene, in particular, is a benchmark organic semiconductor widely used in thin-film organic electronic devices due to its π-conjugated electronic structure, relatively low HOMO-LUMO gap, and high charge carrier mobility . It is a deep blue, crystalline material with high reactivity and limited solubility in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentacene can be achieved through several routes, including the reduction of 6,13-dihydro-6,13-dihydroxypentacene. One efficient method involves the reduction of 6,13-dihydro-6,13-dihydroxypentacene using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) in an appropriate solvent such as dimethylformamide (DMF) or acetone . This method is fast, simple, and yields high purity pentacene in excellent yield (≥90%) under mild conditions .

Another method involves the transfer dehydrogenation of 6,13-dihydropentacene using phenanthraquinone and nitrobenzene . This method was first accomplished by Clar in 1929 and involves successive Friedel-Craft acylations of m-xylene using benzoyl chloride, followed by heating in the presence of copper to transform the diketone to 6,13-dihydropentacene .

Industrial Production Methods: Industrial production of pentacene typically involves the vapor transport of commercially available pentacene powder, resulting in the condensation of dark-blue crystals of pentacene . During this process, crystals of 6,13-pentacenequinone and 6,13-dihydropentacene-pentacene cocrystals can also be obtained .

Chemical Reactions Analysis

Types of Reactions: Pentacene undergoes various chemical reactions, including hydrogenation, oxidation, and substitution reactions. The hydrogenation of pentacene is particularly notable, as it leads to the formation of 6,13-dihydropentacene and other hydrogenated species .

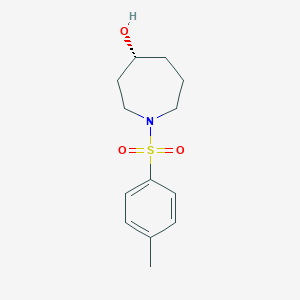

Common Reagents and Conditions: Common reagents used in the hydrogenation of pentacene include hydrogen gas and metal catalysts such as palladium or platinum . Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or chromium trioxide .

Major Products: The major products formed from the hydrogenation of pentacene include 6,13-dihydropentacene and fully hydrogenated pentacene species . Oxidation reactions yield products such as pentacenequinone .

Scientific Research Applications

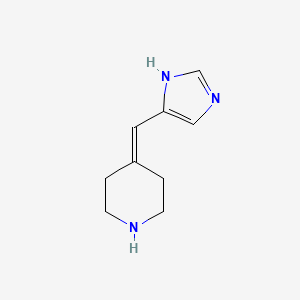

Pentacene and its derivatives have numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, pentacene is used as a model compound for studying π-conjugated systems and their electronic properties . In biology, pentacene derivatives are investigated for their potential use in organic field-effect transistors (OFETs) and other electronic devices .

In medicine, pentacene derivatives are explored for their potential use in drug delivery systems and as therapeutic agents . In industry, pentacene is widely used in the fabrication of organic electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

The mechanism by which pentacene exerts its effects is primarily related to its π-conjugated electronic structure, which allows for efficient charge carrier mobility in solid-state films . The molecular targets and pathways involved include the interaction of pentacene molecules with each other and with the substrate in electronic devices, leading to the formation of conductive pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to pentacene include other acenes such as anthracene, tetracene, and hexacene . These compounds share a similar linear arrangement of benzene rings and exhibit comparable electronic properties .

Uniqueness of Pentacene: Pentacene is unique among acenes due to its relatively low HOMO-LUMO gap and high charge carrier mobility, making it the most common p-type organic semiconductor in OFET devices . Additionally, pentacene’s deep blue color and high reactivity distinguish it from other acenes .

Properties

CAS No. |

478070-01-8 |

|---|---|

Molecular Formula |

C66H46 |

Molecular Weight |

839.1 g/mol |

IUPAC Name |

6,13-dihydropentacene;pentacene |

InChI |

InChI=1S/2C22H16.C22H14/c3*1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h2*1-12H,13-14H2;1-14H |

InChI Key |

NJTJNOXQSONMHO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41.C1C2=CC3=CC=CC=C3C=C2CC4=CC5=CC=CC=C5C=C41.C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)

![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)